Tert-butyl o-tolylcarbamate
Overview
Description
Tert-butyl o-tolylcarbamate is an organic compound with the molecular formula C12H17NO2. It is a type of carbamate, which is a functional group derived from carbamic acid. This compound is known for its applications in organic synthesis and as a protecting group for amines in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds like tert-butanol have been shown to interact with several proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play various roles in cellular processes, including metabolism and signal transduction.
Mode of Action
It’s known that tert-butyl esters of carboxylic acids decompose through a process involving the detachment of isobutylene . This process occurs as a result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom .
Biochemical Pathways
The tert-butyl group has been shown to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl o-tolylcarbamate can be synthesized through the reaction of o-toluidine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solvents like dichloromethane or toluene can aid in the solubility of reactants and products, facilitating the reaction process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Oxidized aromatic derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
Tert-butyl o-tolylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions without interference from the amine group.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of polymers and other materials where carbamate functionality is required.
Comparison with Similar Compounds
- Tert-butyl phenylcarbamate
- Tert-butyl ethylcarbamate
- Tert-butyl methylcarbamate
Comparison: Tert-butyl o-tolylcarbamate is unique due to the presence of the o-tolyl group, which provides specific steric and electronic properties. Compared to tert-butyl phenylcarbamate, the o-tolyl group introduces additional steric hindrance and electronic effects due to the methyl group on the aromatic ring. This can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(2-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-5-6-8-10(9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDAFUNCFQYMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431175 | |
Record name | tert-butyl o-tolylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74965-31-4 | |
Record name | tert-butyl o-tolylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-methylphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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